2-Chloro-12-(4-methoxyphenyl)sulfonylquinoxalino[2,3-b][1,4]benzoxazine
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Overview
Description
2-chloro-12-(4-methoxyphenyl)sulfonylquinoxalino[2,3-b][1,4]benzoxazine is an aromatic ether.
Scientific Research Applications
Antitumor Potential
Compounds related to 2-Chloro-12-(4-methoxyphenyl)sulfonylquinoxalino[2,3-b][1,4]benzoxazine have been explored for their potential antitumor properties. A study discussed the synthesis of benzoxazino- and naphthoxazinoquinoline derivatives, such as 2-methoxy-6-methyl-1-nitro-12H-quino[3,4-b][1,4]benzoxazine, and their potential antitumor activity. These compounds were synthesized and condensed with benzaldehyde to introduce new compounds with possible antitumor effects (Nasr, Abbasi, & Nabih, 1974).
Synthesis Techniques
Various synthesis techniques have been developed for compounds similar to this compound. For instance, the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives through the acid-catalyzed cyclization of 2-isocyanophenyl ketones in the presence of a vinyl ether was reported, highlighting a method to prepare 2-(1-alkoxyalkyl)-4-alkylidene-4H-3,1-benzoxazines (Kobayashi, Okamura, & Konishi, 2009).
Antimicrobial Properties
Studies have explored the synthesis of quinazolinone derivatives and their antimicrobial activity. For example, 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate was prepared and reacted with various amines to evaluate its antimicrobial properties. This research signifies the potential of these compounds in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Agricultural Applications
Benzoxazinones, a class related to this compound, have been found to exhibit significant agricultural benefits. These compounds show phytotoxic, antimicrobial, antifungal, and insecticidal properties. They have been isolated from plants in the Poaceae family and are considered for their potential agronomic utility (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Potential in Fuel Cells
Research into the synthesis of sulfonic acid-containing polybenzoxazine for use in proton exchange membranes in direct methanol fuel cells suggests that compounds similar to this compound could play a role in energy applications. Such compounds have demonstrated high proton conductivity and low methanol permeability, indicating their potential utility in fuel cell technology (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
properties
CAS RN |
353267-17-1 |
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Molecular Formula |
C21H14ClN3O4S |
Molecular Weight |
439.9g/mol |
IUPAC Name |
2-chloro-12-(4-methoxyphenyl)sulfonylquinoxalino[2,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C21H14ClN3O4S/c1-28-14-7-9-15(10-8-14)30(26,27)25-18-12-13(22)6-11-19(18)29-21-20(25)23-16-4-2-3-5-17(16)24-21/h2-12H,1H3 |
InChI Key |
NOINQIQOKCGVPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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